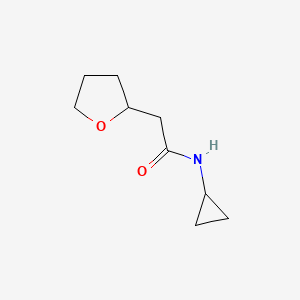![molecular formula C12H17NO B6496883 2-[(2-methylphenyl)amino]cyclopentan-1-ol CAS No. 1179673-73-4](/img/structure/B6496883.png)
2-[(2-methylphenyl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylphenyl)amino]cyclopentan-1-ol, also known as 2-MPA, is an organic compound commonly used in scientific research. It is an amine-based derivative of cyclopentanol and is a member of the aromatic amines family. 2-MPA has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is used as a building block for the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
2-[(2-methylphenyl)amino]cyclopentan-1-ol has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies. It is also used as a starting material for the synthesis of drugs and other pharmaceuticals.
Mechanism of Action
2-[(2-methylphenyl)amino]cyclopentan-1-ol acts as a nucleophile in organic reactions, meaning it can form covalent bonds with other molecules. It is also known to have an inhibitory effect on certain enzymes, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can be used to study the structure and function of proteins. It has also been shown to have an anti-inflammatory effect and can be used to treat certain types of inflammation.
Advantages and Limitations for Lab Experiments
2-[(2-methylphenyl)amino]cyclopentan-1-ol has several advantages for use in laboratory experiments. It is easy to obtain and can be synthesized from commercially available starting materials. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is also known to have an inhibitory effect on certain enzymes, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 2-[(2-methylphenyl)amino]cyclopentan-1-ol research. One potential direction is to further explore its inhibitory effect on enzymes, as this could lead to new treatments for diseases. Another potential direction is to explore its use as a building block for the synthesis of drugs and other pharmaceuticals. Finally, further research could be done to explore its potential anti-inflammatory effects, as this could lead to new treatments for inflammation-related diseases.
Synthesis Methods
2-[(2-methylphenyl)amino]cyclopentan-1-ol can be synthesized from cyclopentanol through a series of steps. The first step is to convert cyclopentanol to cyclopentanone. This is done by treating cyclopentanol with an acid catalyst and heating it to a temperature of about 200-250°C. The cyclopentanone is then reacted with an amine, such as aniline, to produce this compound. This reaction is carried out in the presence of an acid catalyst at a temperature of about 200-250°C.
properties
IUPAC Name |
2-(2-methylanilino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-5-2-3-6-10(9)13-11-7-4-8-12(11)14/h2-3,5-6,11-14H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPKVEUMNCXZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B6496818.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)
![N-(2-fluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496858.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6496864.png)
![N-(3-chlorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496873.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B6496875.png)
![2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B6496882.png)